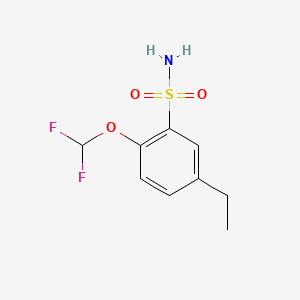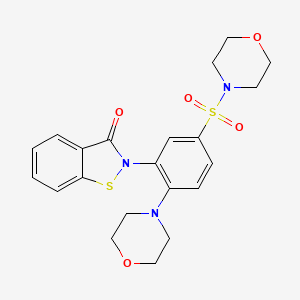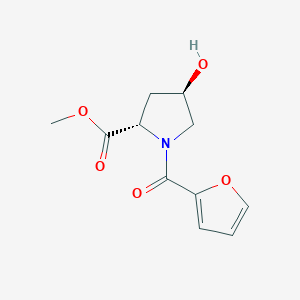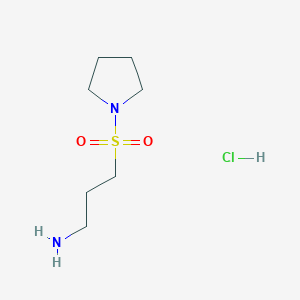
3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a sulfonyl group attached to the pyrrolidine ring and an amine group on the propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride typically involves the following steps:
-
Formation of Pyrrolidine Sulfonyl Intermediate: : The initial step involves the reaction of pyrrolidine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the pyrrolidine sulfonyl intermediate.
[ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{Pyrrolidine-1-sulfonyl chloride} ]
-
Nucleophilic Substitution: : The pyrrolidine-1-sulfonyl chloride is then reacted with 3-aminopropan-1-amine under nucleophilic substitution conditions to form 3-(Pyrrolidine-1-sulfonyl)propan-1-amine.
[ \text{Pyrrolidine-1-sulfonyl chloride} + \text{3-aminopropan-1-amine} \rightarrow \text{3-(Pyrrolidine-1-sulfonyl)propan-1-amine} ]
-
Formation of Hydrochloride Salt: : Finally, the free base of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
[ \text{3-(Pyrrolidine-1-sulfonyl)propan-1-amine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted sulfonyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate.
作用機序
The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride depends on its specific application. Generally, the sulfonyl group can interact with nucleophilic sites on biological molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Pyrrolidine-1-sulfonyl)propan-1-amine
- 3-(Pyrrolidine-1-sulfonyl)butan-1-amine
- 3-(Pyrrolidine-1-sulfonyl)pentan-1-amine
Comparison
Compared to similar compounds, 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The sulfonyl and amine groups provide distinct chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C7H17ClN2O2S |
|---|---|
分子量 |
228.74 g/mol |
IUPAC名 |
3-pyrrolidin-1-ylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c8-4-3-7-12(10,11)9-5-1-2-6-9;/h1-8H2;1H |
InChIキー |
NYNGHERCAMAOAV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)



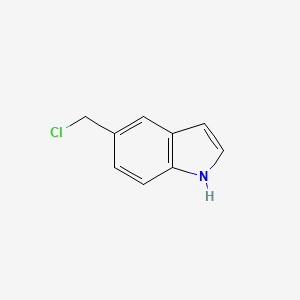
![Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13516778.png)

![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride](/img/structure/B13516796.png)
